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Compound of Interest

Compound Name: Fudosteine

Cat. No.: B1674176 Get Quote

A Technical Guide to the Chemical Structure and
Synthesis of Fudosteine
For Researchers, Scientists, and Drug Development Professionals

Abstract
Fudosteine, chemically known as S-(3-Hydroxypropyl)-L-cysteine, is a mucolytic agent used in

the treatment of respiratory diseases. This technical guide provides a comprehensive overview

of its chemical structure and synthesis. Key chemical identifiers and properties are summarized

for easy reference. The primary synthetic route, involving the nucleophilic substitution reaction

between L-cysteine and 3-halopropanol, is discussed in detail, with quantitative data from

various patented methods compiled for comparison. A representative experimental protocol is

provided, along with a visual representation of the synthesis workflow, to aid researchers in the

practical application of this knowledge.

Chemical Structure of Fudosteine
Fudosteine is a derivative of the amino acid L-cysteine, characterized by the attachment of a

3-hydroxypropyl group to the sulfur atom.[1] Its chemical structure combines the functionalities

of an amino acid and a primary alcohol.

Table 1: Chemical Identifiers and Properties of Fudosteine
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Identifier/Property Value Reference

IUPAC Name

(2R)-2-amino-3-(3-

hydroxypropylsulfanyl)propano

ic acid

[2]

CAS Number 13189-98-5 [2][3]

Molecular Formula C6H13NO3S [2]

Molecular Weight 179.24 g/mol

SMILES C(CO)CSC--INVALID-LINK--N

InChI

InChI=1S/C6H13NO3S/c7-

5(6(9)10)4-11-3-1-2-8/h5,8H,1-

4,7H2,(H,9,10)/t5-/m0/s1

Appearance Off-white powder

Melting Point 200-202°C (decomposes)

Solubility Slightly soluble in water

Synthesis of Fudosteine
The most prevalent method for synthesizing Fudosteine is through the nucleophilic substitution

reaction of L-cysteine with a 3-carbon electrophile. The primary starting materials are L-

cysteine and a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol. Alternative

methods mentioned in the literature include the reaction of L-cysteine with allyl alcohol or

oxetane.

The reaction with 3-halopropanol is typically carried out in an aqueous medium with a base to

act as an acid-binding agent. Various bases, including ammonia water and organic bases like

cyclohexylamine, have been utilized. The choice of base and reaction conditions can influence

the yield and purity of the final product.

Table 2: Quantitative Data for the Synthesis of Fudosteine from L-cysteine and 3-Halopropanol
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Parameter Value Reference

Molar Ratio (L-cysteine:3-

halopropanol)
1:1 to 1:10 (1:1.2 preferred)

Acid-Binding Agent
Ammonia water or organic

base (e.g., cyclohexylamine)

Solvent Water

Reaction Temperature 20-80°C (30-45°C preferred)

Final Product Purity (after

recrystallization)
>99%

Experimental Protocols
The following is a representative experimental protocol for the synthesis of Fudosteine based

on the nucleophilic substitution of L-cysteine with 3-chloro-1-propanol, as described in patent

literature.

3.1. Synthesis of Crude Fudosteine

Add L-cysteine to water in a reaction vessel and stir at room temperature for 15 minutes to

dissolve.

Add an organic base, such as cyclohexylamine (2.0 equivalents), to the solution and

continue stirring for 30 minutes.

Slowly add 3-chloro-1-propanol (1.2 equivalents) dropwise to the reaction mixture at a

temperature of 20 ± 5°C.

After the addition is complete, heat the reaction mixture to 30-45°C and stir for a minimum of

2 hours.

Cool the reaction mixture to 20 ± 5°C and adjust the pH to 4-6 using glacial acetic acid.

Filter the solution to remove any insoluble materials.
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Cool the filtrate to -5 to 20°C to induce crystallization of the crude Fudosteine.

Collect the crude product by filtration and dry.

3.2. Purification of Fudosteine by Recrystallization

Dissolve the crude Fudosteine in water.

Add 95% ethanol to the solution and heat to 30-80°C.

Stir the mixture and filter to remove any remaining impurities.

Add more 95% ethanol to the filtrate and cool to -5 to 20°C to induce recrystallization.

Collect the purified Fudosteine crystals by filtration and dry.

Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of

Fudosteine.
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Caption: General workflow for the synthesis of Fudosteine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Chemical structure and synthesis of Fudosteine (S-(3-
Hydroxypropyl)-L-cysteine)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674176#chemical-structure-and-synthesis-of-
fudosteine-s-3-hydroxypropyl-l-cysteine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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